

# A Comparative Guide to Racemic Ketamine and Esketamine for Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of racemic ketamine and its S-enantiomer, esketamine, for the treatment of depression. It synthesizes data from clinical trials and meta-analyses to offer an objective overview of their comparative efficacy, mechanisms of action, and experimental protocols.

# **Introduction and Regulatory Status**

Depression is a significant global health challenge, with a substantial number of patients not responding to conventional antidepressant therapies, a condition known as treatment-resistant depression (TRD).[1][2] In recent years, glutamatergic modulators, particularly ketamine and its derivatives, have emerged as revolutionary, rapid-acting treatments for this population.[1][3]

Racemic Ketamine: A mixture of two enantiomers, S-ketamine (esketamine) and R-ketamine (arketamine), it has been used as an anesthetic for decades.[4] Its application for depression is considered off-label and is typically administered via intravenous (IV) infusion. Due to its off-label status, ketamine infusions are often not covered by insurance.

Esketamine: The S-enantiomer of ketamine, developed specifically for psychiatric use. In 2019, the U.S. Food and Drug Administration (FDA) approved esketamine, marketed as Spravato®, as a nasal spray for adults with TRD, to be used in conjunction with an oral antidepressant. This approval makes it a more accessible treatment option, often covered by insurance plans.



# **Comparative Efficacy**

Both treatments have demonstrated rapid and significant efficacy in reducing depressive symptoms in patients with TRD. However, direct head-to-head comparisons suggest potential differences in the magnitude and speed of effect, with several studies indicating that intravenous ketamine may be more potent and faster-acting.

## **Data Summary from Comparative Studies**

The following tables summarize quantitative data from meta-analyses and retrospective clinical studies. The primary outcome measure cited is the Montgomery-Åsberg Depression Rating Scale (MADRS), a standard tool in depression trials.

Table 1: Response and Remission Rates (Meta-Analysis Data)

Metric	Racemic Ketamine (IV)	Esketamine (Intranasal)	Source
Response Rate Ratio	3.01	1.38	
Remission Rate Ratio	3.70	1.47	
Dropout Rate Ratio	0.76 (Lower)	1.37 (Higher)	•
A 2019 meta-analysis pooling data from 24 trials (1877 participants) indicated that intravenous racemic ketamine demonstrated greater overall response and remission rates compared to intranasal esketamine.			

Table 2: Head-to-Head Clinical Data (Retrospective Study)



Metric	Racemic Ketamine (IV)	Esketamine (Intranasal)	Source
Reduction in QIDS- SR16 Score	49.2%	39.6%	
Onset of Significant Improvement	After 1st Treatment	After 2nd Treatment	
A 2025 retrospective study at McLean Hospital comparing 111 patients on IV ketamine and 42 on intranasal esketamine found that IV ketamine led to a greater and faster reduction in depressive symptoms as measured by the Quick Inventory of Depressive Symptomatology –			
Self-Report (QIDS-SR16).			

Table 3: Meta-Analysis of Head-to-Head Observational Studies



Outcome	Odds Ratio (OR) vs. IN Esketamine	95% Confidence Interval (CI)	P-value	Source
Response Rate	1.26	0.92 - 1.71	0.15	
Remission Rate	1.31	0.93 - 1.86	0.12	

A meta-analysis

of seven

observational

studies (915

patients) found a

non-significant

trend favoring IV

ketamine over

intranasal

esketamine for

both response

and remission

rates. The

authors noted

that IV ketamine

might act faster,

though large-

scale

randomized

controlled trials

are needed for

confirmation.

## **Mechanism of Action**

While both compounds share a primary mechanism, nuances in their pharmacological profiles may contribute to differences in efficacy and side effects.

The principal antidepressant action of both ketamine and esketamine stems from their activity as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is part of







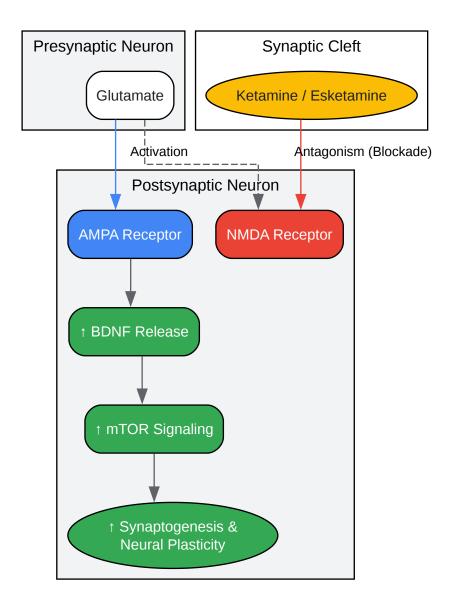
the glutamate system. This action is distinct from traditional antidepressants that target monoamine systems (serotonin, norepinephrine, dopamine).

The Glutamatergic Pathway:

- NMDA Receptor Blockade: Ketamine and esketamine block NMDA receptors on GABAergic interneurons.
- Disinhibition of Glutamate: This blockade reduces the activity of the interneurons, leading to a surge of glutamate release.
- AMPA Receptor Activation: The glutamate surge activates another type of receptor, the αamino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
- Synaptogenesis: This cascade leads to the release of Brain-Derived Neurotrophic Factor (BDNF) and activation of the mTOR signaling pathway, ultimately promoting synaptogenesis and reversing the synaptic deficits caused by chronic stress and depression.

Esketamine has a higher affinity for the NMDA receptor compared to R-ketamine, making it a more potent NMDA receptor antagonist. Some research also suggests that ketamine and its enantiomers interact with other receptors, including opioid, sigma, and kappa receptors, which may contribute to the overall therapeutic effects and side-effect profiles.





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**Caption:** Simplified signaling pathway for Ketamine and Esketamine.

# **Experimental Protocols**

Clinical trials for both racemic ketamine and esketamine share common methodologies, focusing on patients with TRD who have failed to respond to at least two previous antidepressant treatments.

## **Key Components of a Typical Phase 3 Trial Protocol:**

Participant Selection:



- Inclusion Criteria: Adults (18-65 years) with a diagnosis of Major Depressive Disorder (MDD) without psychotic features, confirmed by DSM-5 criteria. History of non-response to ≥2 oral antidepressants in the current episode. A baseline MADRS score indicating at least moderate-to-severe depression (e.g., >25).
- Exclusion Criteria: History of psychosis, substance use disorder (particularly ketamine), uncontrolled hypertension, or other significant medical conditions that would contraindicate treatment.

#### · Study Design:

- Phase: Typically a randomized, double-blind, placebo-controlled or active-comparator trial.
- Induction Phase: A 4-week double-blind treatment period where patients receive the investigational drug or placebo. For esketamine, this is often twice weekly. For IV ketamine, dosing frequency can vary.
- Maintenance Phase: Responders may enter a longer-term maintenance or randomized withdrawal phase to assess the durability of the antidepressant effect.

#### • Intervention and Dosing:

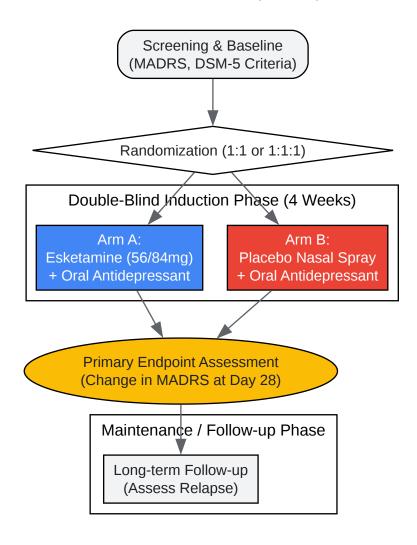
- Racemic Ketamine: Typically administered as an intravenous (IV) infusion of 0.5 mg/kg over 40 minutes.
- Esketamine: Administered as an intranasal spray with flexible dosing (e.g., 56 mg or 84 mg) under medical supervision. Patients self-administer the doses and are monitored for at least two hours post-treatment due to risks of sedation and dissociation.

#### Outcome Measures:

- Primary Efficacy Endpoint: The change from baseline in the MADRS total score at the end of the 4-week induction phase.
- Secondary Endpoints: Response rates (≥50% reduction in MADRS score), remission rates (e.g., MADRS score ≤12), changes in suicidality scores (e.g., from the MADRS), and patient-reported outcomes.



 Safety and Tolerability: Assessed by monitoring adverse events, vital signs (especially blood pressure), and psychotomimetic or dissociative effects using scales like the Clinician-Administered Dissociative States Scale (CADSS).



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**Caption:** Typical workflow for an Esketamine Phase 3 clinical trial.

### Conclusion

Both intravenous racemic ketamine and intranasal esketamine are potent, rapid-acting treatments for TRD that work primarily through NMDA receptor antagonism. Clinical evidence suggests that while both are effective, intravenous ketamine may offer a more robust and faster antidepressant response. However, esketamine holds the significant advantages of being FDA-approved and administered via a less invasive nasal spray, which improves accessibility and potential for insurance coverage. The choice between these therapies in a clinical setting may



depend on factors such as the severity of depression, the need for rapid onset, treatment setting resources, cost, and regulatory approval. Future large-scale, randomized controlled trials are necessary to confirm the comparative efficacy and long-term safety of these important therapeutic options.

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- To cite this document: BenchChem. [A Comparative Guide to Racemic Ketamine and Esketamine for Treatment-Resistant Depression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414551#comparative-efficacy-of-itruvone-and-ketamine-for-depression]

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